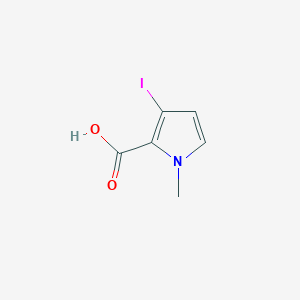
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6INO2 It is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carboxylic acid group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the iodination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the third position of the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens make this compound particularly useful in specific chemical transformations and applications.
Properties
Molecular Formula |
C6H6INO2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
3-iodo-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6INO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
InChI Key |
LAPMQMCJUSCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
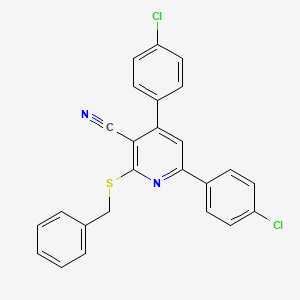
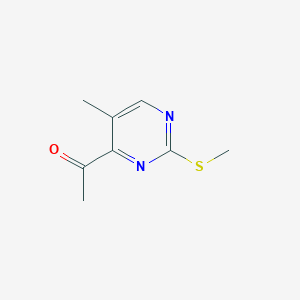
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
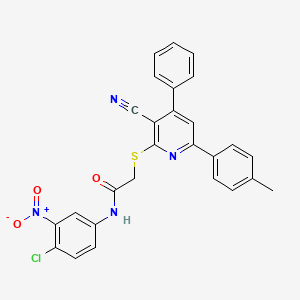
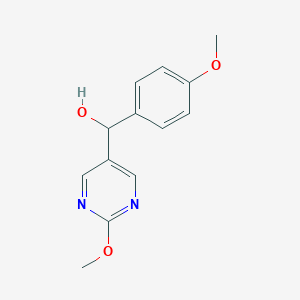
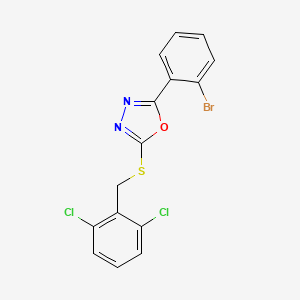

![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
